molecular formula C10H16O2 B1237604 Tiglyl tiglate CAS No. 72845-40-0

Tiglyl tiglate

Cat. No. B1237604
CAS RN: 72845-40-0
M. Wt: 168.23 g/mol
InChI Key: QJXVZKLQKPUDPW-XVYDYJIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiglyl tiglate is a fatty acid ester.

Scientific Research Applications

1. Flavor and Fragrance Production

  • Yeasts in Flavor Production: A study by Grondin et al. (2015) explored the capacity of Saprochaete suaveolens yeast to produce various flavoring molecules, including ethyl tiglate. This yeast shows potential as a producer of fruity flavors and fragrances, highlighting the relevance of tiglate compounds in the food and fragrance industries.

2. Polymer Synthesis

  • Polymers from Biosourced Monomers: Kassi and Patrickios (2010) conducted research on well-defined polymers derived from tiglic acid esters. Their work involved creating methacrylate monomers incorporating tiglate groups, enabling the synthesis of linear polymers and block copolymers. This illustrates the utility of tiglate derivatives in novel polymer synthesis.

3. Photocatalysis

  • Photocatalysis with Metal Oxides: Several studies have investigated the use of titanium dioxide (TiO2) in photocatalysis, which is relevant for understanding the broader context of tiglate applications in photocatalytic processes. For instance, Carlucci, Degennaro, and Luisi (2019) reviewed TiO2's role in biodiesel production. While not directly involving tiglyl tiglate, this research contributes to understanding the potential for similar compounds in photocatalytic applications.

4. Cancer Treatment Research

  • Intratumoral Tigilanol Tiglate: Panizza et al. (2019) conducted a Phase I study on tigilanol tiglate, a derivative of tiglate, for intratumoral cancer treatment. Although this study primarily focused on tigilanol tiglate, it provides insights into the potential medical applications of related tiglate compounds.

properties

CAS RN

72845-40-0

Product Name

Tiglyl tiglate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(E)-2-methylbut-2-enyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-5-8(3)7-12-10(11)9(4)6-2/h5-6H,7H2,1-4H3/b8-5+,9-6+

InChI Key

QJXVZKLQKPUDPW-XVYDYJIPSA-N

Isomeric SMILES

C/C=C(\C)/COC(=O)/C(=C/C)/C

SMILES

CC=C(C)COC(=O)C(=CC)C

Canonical SMILES

CC=C(C)COC(=O)C(=CC)C

Other CAS RN

73003-76-6
72845-40-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiglyl tiglate
Reactant of Route 2
Reactant of Route 2
Tiglyl tiglate
Reactant of Route 3
Reactant of Route 3
Tiglyl tiglate
Reactant of Route 4
Tiglyl tiglate
Reactant of Route 5
Tiglyl tiglate
Reactant of Route 6
Tiglyl tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.